![molecular formula C15H26Cl2N2S B1481300 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride CAS No. 2098088-90-3](/img/structure/B1481300.png)
1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride
Overview
Description
“1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C15H26Cl2N2S and a molecular weight of 337.4 g/mol. It is a solid substance and is not intended for human or veterinary use but for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is 1S/C9H14N2S.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Physical And Chemical Properties Analysis
“1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is a solid substance . It has a molecular weight of 337.4 g/mol.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a building block in the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents. The piperazine moiety is a common feature in many drugs, indicating that this compound might serve as a precursor in drug design and discovery processes .
Agriculture
“1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” may have applications in the development of agrochemicals . Its thiophene ring could be useful in creating compounds with fungicidal or herbicidal properties. Research could focus on its efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity .
Material Science
In material science, this compound’s robust structure could be utilized in the creation of novel polymers or coatings. Its potential for forming stable bonds might make it a candidate for enhancing the durability of materials used in various industries, from automotive to aerospace .
Environmental Science
The compound could be investigated for its use in environmental remediation . Its chemical properties might allow it to bind to pollutants, aiding in their extraction from contaminated sites. This application would be particularly valuable in cleaning up industrial waste and mitigating environmental hazards .
Biochemistry
Biochemically, “1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” could be a subject of study for its enzyme interaction . It might act as an inhibitor or activator for certain enzymes, providing insights into metabolic pathways and the development of enzyme-based treatments .
Pharmacology
Pharmacologically, the compound’s potential to modulate neurotransmitter systems could be explored. Piperazine derivatives are known to affect central nervous system activity, which suggests that this compound could be beneficial in the treatment of neurological disorders or as a psychotropic agent .
Mechanism of Action
- The compound’s primary target is the steroid hormone receptor ERR1 . ERR1 (estrogen-related receptor 1) is a nuclear receptor that plays a role in transcriptional regulation. It is involved in various cellular processes, including metabolism, energy homeostasis, and cell proliferation.
- The compound’s impact on biochemical pathways is not explicitly documented in the available literature. However, ERR1 is known to regulate genes involved in energy metabolism, mitochondrial function, and lipid metabolism .
Target of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is not provided. Protein binding details are not specified .
properties
IUPAC Name |
1-[cyclohexyl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S.2ClH/c1-2-4-13(5-3-1)15(14-6-11-18-12-14)17-9-7-16-8-10-17;;/h6,11-13,15-16H,1-5,7-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDQEYXVOEAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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